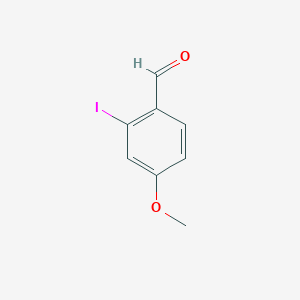

2-Iodo-4-methoxybenzaldehyde

Description

Significance of Aryl Iodides as Synthetic Intermediates in Organic Chemistry

Aryl iodides, a class of organic compounds where an iodine atom is directly attached to an aromatic ring, are of paramount importance in synthetic organic chemistry. ontosight.aifiveable.me Their significance stems primarily from the unique reactivity of the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making the C-I bond susceptible to cleavage and subsequent functionalization. fiveable.me

This characteristic makes aryl iodides highly effective substrates in a multitude of cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon and carbon-heteroatom bonds. ontosight.ainih.gov Prominent examples of such reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings. ontosight.ai In these reactions, the iodine atom is readily displaced, allowing for the introduction of a wide array of organic fragments, thereby enabling the construction of complex molecular architectures from simpler precursors. fiveable.me

While other aryl halides like bromides and chlorides are also used in cross-coupling reactions, aryl iodides often exhibit superior reactivity, allowing reactions to proceed under milder conditions and with higher efficiency. researchgate.net This enhanced reactivity is a direct consequence of the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. Beyond cross-coupling, aryl iodides serve as precursors for organometallic reagents, such as aryllithium and Grignard reagents, further expanding their synthetic utility. wikipedia.org They are also instrumental in the synthesis of hypervalent iodine compounds, which are valuable oxidizing agents in their own right. nih.gov

Importance of Substituted Benzaldehydes as Versatile Building Blocks

Substituted benzaldehydes, which are benzaldehyde (B42025) molecules carrying one or more additional functional groups on the aromatic ring, are exceptionally versatile building blocks in organic synthesis. wisdomlib.orgwisdomlib.org The aldehyde group itself is a highly reactive functional group, readily participating in a wide range of chemical transformations. These include nucleophilic addition, condensation reactions, and oxidation to form carboxylic acids. research-advances.org

The presence of substituents on the aromatic ring significantly influences the reactivity of the aldehyde group and provides additional sites for chemical modification. wisdomlib.org These substituents can modulate the electronic properties of the benzaldehyde, making the aldehyde more or less susceptible to attack by nucleophiles. Furthermore, the substituents themselves can be chemically transformed, allowing for the sequential and controlled elaboration of the molecule. wisdomlib.org

Substituted benzaldehydes are key starting materials in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. sigmaaldrich.com For instance, they are used in the synthesis of chalcones, Schiff bases, and various heterocyclic compounds like pyrazoles. wisdomlib.org The ability to introduce a wide variety of substituents onto the benzaldehyde scaffold allows chemists to fine-tune the properties of the final products, making substituted benzaldehydes indispensable tools in the design and synthesis of new organic molecules. wisdomlib.orgrug.nl

Position of 2-Iodo-4-methoxybenzaldehyde within the Landscape of Functionalized Aromatic Compounds

This compound holds a unique position within the diverse family of functionalized aromatic compounds due to its specific combination of three distinct functional groups: an iodo group at the 2-position, a methoxy (B1213986) group at the 4-position, and an aldehyde group. This trifunctional arrangement provides a powerful platform for orthogonal chemical synthesis, where each functional group can be selectively reacted without affecting the others.

The iodine atom, as a superb leaving group, earmarks the 2-position for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The aldehyde group serves as a versatile handle for a plethora of transformations, including condensations, reductions to an alcohol, or oxidation to a carboxylic acid. The methoxy group, an electron-donating group, influences the electronic properties of the aromatic ring, potentially modulating the reactivity of the other two functional groups.

This specific substitution pattern makes this compound a valuable intermediate in the synthesis of complex, polyfunctionalized aromatic systems. For instance, the aldehyde can be used to construct a new ring system, and the iodo group can be subsequently replaced via a cross-coupling reaction to introduce further complexity.

Overview of Key Research Avenues Concerning the Chemical Compound

Research involving this compound primarily focuses on its application as a building block in the synthesis of more complex organic molecules. Its utility has been demonstrated in the preparation of a variety of compounds, including those with potential applications in medicinal chemistry and materials science.

One key area of research is its use in intramolecular reactions. For example, it can be utilized in stereoselective cyclic annulation reactions. biosynth.com Another significant research avenue is its role as a precursor in the synthesis of heterocyclic compounds. The combination of the aldehyde and the iodo group allows for the construction of fused ring systems.

While specific, large-scale industrial applications are not widely documented, its value in synthetic organic chemistry research is well-established. It serves as a crucial intermediate in the multi-step synthesis of complex target molecules. For instance, related compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) have been investigated for their biological activities, suggesting that derivatives of this compound could also be of interest in pharmaceutical research. nih.govresearchgate.net

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 105469-13-4 | biosynth.comsigmaaldrich.comaablocks.com |

| Molecular Formula | C₈H₇IO₂ | biosynth.comaablocks.comchemspider.com |

| Molecular Weight | 262.04 g/mol | biosynth.comchemspider.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | HYWMSRPGGMIKKZ-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWMSRPGGMIKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457686 | |

| Record name | 2-Iodo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105469-13-4 | |

| Record name | 2-Iodo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 2 Iodo 4 Methoxybenzaldehyde

Cross-Coupling Reactions at the Iodine Center

The carbon-iodine bond in 2-iodo-4-methoxybenzaldehyde is the most reactive site for cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide bond facilitates a range of palladium-catalyzed transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl structures. In this reaction, this compound is coupled with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. smolecule.comclockss.org The reaction is valued for its mild conditions and tolerance of various functional groups. clockss.org

A typical protocol involves the reaction of the aryl halide with a boronate ester, which can be formed in situ from the corresponding aryl halide. For instance, treatment of 3-iodo-4-methoxybenzaldehyde (B1300997) with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst like PdCl2(dppf) and a base such as potassium acetate (B1210297) in a solvent like DMF leads to the formation of the boronate intermediate. Subsequent addition of another equivalent of the iodobenzaldehyde and a different palladium catalyst, for example, Pd(PPh3)4, with an aqueous base, affords the corresponding biphenyl (B1667301) product. clockss.org This one-pot approach is efficient as it bypasses the need to isolate the often-unstable boronate intermediates. clockss.org

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| PdCl2(dppf) / Pd(PPh3)4 | KOAc / aq. NaOH | DMF | Not specified | 77% | clockss.org |

| 10% Pd/C | K2CO3 | Water | Reflux | Not specified | tandfonline.com |

This table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving aryl iodides.

Other Organometallic Cross-Coupling Reactions (e.g., Heck, Sonogashira in relevant contexts)

Beyond the Suzuki-Miyaura coupling, the iodine atom in this compound enables its participation in other significant palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions.

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. acs.orgdiva-portal.org The reaction is typically catalyzed by a palladium(0) species and requires a base. diva-portal.org The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. diva-portal.orgrsc.org Research has shown that aryl iodides are highly reactive in these transformations, often showing greater reactivity than aryl bromides or chlorides. nih.gov In some instances, the alkene can be generated in situ via a Wittig reaction, followed by the Heck coupling in a one-pot procedure. nih.govrsc.org

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. d-nb.infowashington.edu This reaction is typically co-catalyzed by palladium and a copper(I) salt, in the presence of a base like triethylamine. tpcj.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. washington.edu For instance, 3-hydroxy-2-iodo-4-methoxybenzaldehyde (B160923) has been successfully coupled with various aryl alkynes using a Pd/CuFe2O4 nanowire catalyst system. rsc.orgrsc.org

| Reaction | Catalyst System | Base | Solvent | Key Features | Reference |

| Heck | Pd(OAc)2 | K2CO3 | DMA | In situ alkene generation | rsc.org |

| Sonogashira | PdCl2(PPh3)2 / CuI | Et3N | DMF | Mild, room temperature conditions | tpcj.org |

| Sonogashira | Pd/CuFe2O4 nanowires | K2CO3 | DMSO | Ligand-free conditions | rsc.orgrsc.org |

This table presents typical conditions for Heck and Sonogashira reactions involving aryl iodides.

Impact of Iodine Atom on Oxidative Addition Rates and Reactivity

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) center. ucc.iersc.org The strength of the carbon-halogen bond plays a crucial role in this step, with the C-I bond being the weakest among the halogens (C-I < C-Br < C-Cl). ucc.ie This weaker bond strength leads to a lower activation energy for oxidative addition, making aryl iodides the most reactive substrates in these catalytic cycles. ucc.ieacs.org

Theoretical and experimental studies have consistently shown that the oxidative addition of aryl iodides to Pd(0) complexes is significantly faster than that of aryl bromides and chlorides. ucc.iersc.orgresearchgate.net This enhanced reactivity allows reactions involving aryl iodides to proceed under milder conditions and with higher efficiency. The choice of ligand on the palladium catalyst can also influence the rate of oxidative addition. researchgate.net

Nucleophilic Substitution Reactions of the Aryl Iodide Moiety

While less common than cross-coupling reactions, the iodine atom in this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. smolecule.comlibretexts.org The success of this reaction is highly dependent on the electronic nature of the aromatic ring. libretexts.orglibretexts.org

Transformations and Functionalization of the Aldehyde Group

The aldehyde group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Selective Reduction to Corresponding Benzyl (B1604629) Alcohols

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding (2-iodo-4-methoxyphenyl)methanol (B3039873). smolecule.comsigmaaldrich.com This transformation is a common and important step in multi-step synthetic sequences. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH4) being a mild and frequently used reagent that is chemoselective for aldehydes and ketones.

For example, the reduction of similar benzaldehyde (B42025) derivatives to their corresponding benzyl alcohols has been well-documented. researchgate.net Another method involves the use of pyridinium (B92312) dichromate (PDC) on silica (B1680970) gel for the reverse reaction, the oxidation of the alcohol to the aldehyde, which highlights the reversible nature of this transformation under different reagent systems. rsc.org

| Starting Material | Product | Reagent | Yield | Reference |

| (2-iodo-4-methoxyphenyl)methanol | This compound | PDC, Silica | 89% | rsc.org |

This table illustrates the oxidation of a benzyl alcohol to an aldehyde, the reverse of the reduction discussed.

Oxidation to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-iodo-4-methoxybenzoic acid. This transformation is a standard process in organic synthesis, often achieved using a variety of oxidizing agents. Research has shown that reagents such as pyridinium dichromate (PDC) supported on silica are effective for this type of oxidation, converting the parent alcohol, (2-iodo-4-methoxyphenyl)methanol, into this compound in high yield (89%), which demonstrates a common synthetic route to the aldehyde itself. rsc.org The subsequent oxidation to the carboxylic acid is a facile step. While specific conditions for the direct oxidation of this compound are part of standard organic transformations, detailed studies often focus on more complex synthetic pathways. For instance, in the context of creating hypervalent iodine reagents, it's noted that certain iodination conditions, like using an I2/AgNO3 system, are mild enough to avoid oxidizing the aldehyde group, highlighting the aldehyde's stability under specific non-oxidative conditions. scribd.com However, stronger oxidizing conditions will readily produce 2-iodo-4-methoxybenzoic acid, a commercially available and synthetically useful building block. sigmaaldrich.com

Condensation Reactions for Scaffold Construction

The aldehyde group in this compound is a key functional handle for constructing larger molecular scaffolds through condensation reactions. As it lacks α-hydrogens, it cannot self-condense and exclusively acts as the electrophilic partner in reactions with suitable nucleophiles.

Aldol (B89426) Condensation Variants

In the realm of aldol condensations, this compound serves as an ideal electrophilic acceptor. These reactions, often termed Claisen-Schmidt condensations when an aldehyde without α-hydrogens reacts with a ketone, provide a direct route to α,β-unsaturated ketones. srmist.edu.inlibretexts.org The reaction proceeds under basic conditions, where a ketone with α-hydrogens (the nucleophilic donor) is deprotonated to form an enolate. This enolate then attacks the carbonyl carbon of this compound. azom.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often spurred by heat, to yield a stable, conjugated enone product. azom.com This reactivity is directly analogous to that of 4-methoxybenzaldehyde (B44291), which is well-documented in crossed aldol reactions. azom.comchegg.com

Table 1: Representative Aldol Condensation of this compound This table is illustrative, based on the known reactivity of similar aromatic aldehydes.

| Enolizable Ketone | Base | Product (after dehydration) |

|---|---|---|

| Acetone | NaOH or KOH | 4-(2-Iodo-4-methoxyphenyl)but-3-en-2-one |

| Acetophenone (B1666503) | NaOH or KOH | 1-(2-Iodo-4-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone (B49325) derivative) |

| Cyclohexanone | NaOH or KOH | 2-[(E)-(2-Iodo-4-methoxyphenyl)methylidene]cyclohexan-1-one |

Knoevenagel Condensation in Carbon-Carbon Bond Formation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638) or ammonium (B1175870) acetate. mychemblog.comwikipedia.org this compound readily participates as the aldehyde component. Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups (Z), such as in malonic esters or malononitrile, which increases the acidity of the protons. wikipedia.org The reaction mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then nucleophilically attacks the aldehyde. A subsequent dehydration step produces a highly functionalized, electron-deficient alkene. mychemblog.com This reaction is highly efficient and is a key step in the synthesis of various fine chemicals, polymers, and therapeutic agents. jocpr.com

Table 2: Examples of Knoevenagel Condensation with this compound This table is illustrative, based on the established Knoevenagel reaction.

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-[(2-iodo-4-methoxyphenyl)methylidene]propanedioate |

| Malononitrile | Piperidine | 2-[(2-Iodo-4-methoxyphenyl)methylidene]propanedinitrile |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(2-iodo-4-methoxyphenyl)prop-2-enoate |

Formation of Schiff Bases and Imines

This compound reacts with primary amines via nucleophilic addition-elimination to form imines, commonly known as Schiff bases. tandfonline.com This condensation reaction, typically catalyzed by a trace amount of acid, involves the amine's nitrogen atom attacking the electrophilic carbonyl carbon, followed by the elimination of a water molecule. ias.ac.in The resulting C=N double bond (azomethine group) is a critical linkage in coordination chemistry and in the synthesis of various biologically active compounds. tandfonline.comias.ac.in The reaction can be performed under conventional heating or via more modern, green methods like microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.net For example, the condensation of 3-amino-4-iodopyridine (B27973) with 4-methoxybenzaldehyde proceeds in 70% yield, illustrating a similar transformation. clockss.org

Table 3: Schiff Base Formation from this compound This table is illustrative, based on standard Schiff base synthesis.

| Primary Amine | Conditions | Product (Schiff Base) |

|---|---|---|

| Aniline (B41778) | Ethanol (B145695), reflux | (E)-N-(2-Iodo-4-methoxybenzylidene)aniline |

| 4-Iodoaniline | Ethanol, reflux | (E)-N-(2-Iodo-4-methoxybenzylidene)-4-iodoaniline |

| Ethyl-4-aminobenzoate | Ethanol, reflux | Ethyl 4-{[(E)-(2-iodo-4-methoxyphenyl)methylidene]amino}benzoate |

Mechanistic Investigations of Reaction Pathways

Role of Transition Metal Catalysis in Specific Transformations

The carbon-iodine bond in this compound is a prime site for transformations mediated by transition metal catalysts, particularly palladium. rsc.orgnih.gov These reactions, such as Heck, Suzuki, and Sonogashira couplings, are fundamental in modern organic synthesis for creating new carbon-carbon bonds.

A key mechanistic step common to these cross-coupling reactions is the oxidative addition of a low-valent palladium(0) complex into the aryl-iodide bond. This step is generally facile for aryl iodides and forms a square planar arylpalladium(II) halide intermediate. This intermediate is the central species that engages in the subsequent steps of the catalytic cycle, such as transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), ultimately leading to the coupled product and regeneration of the Pd(0) catalyst.

In a specific application, this compound has been used in a palladium-catalyzed domino arylation-acylation reaction with a chiral diene. rsc.orgresearchgate.net In this complex transformation, the reaction yielded a tricyclic tetrahydrofluorenone product in 58% yield, although it required a higher reaction temperature compared to less substituted iodobenzaldehydes. rsc.orgresearchgate.net The proposed mechanism involves an initial Heck-type carbopalladation followed by an intramolecular acylation where the aldehyde group itself participates in the cyclization. Quantum chemical calculations suggest this terminating step proceeds via a C-H activation pathway. researchgate.net This example highlights the dual reactivity of the molecule, where the C-I bond is activated by the palladium catalyst while the aldehyde group acts as an internal acylating agent in a sophisticated, one-pot process. rsc.orgresearchgate.net

Influence of Substituents on Reaction Rates and Selectivity

The chemical behavior of this compound in derivatization reactions is profoundly influenced by the electronic and steric properties of its substituents: the ortho-iodo group, the para-methoxy group, and the aldehyde function itself. These groups collectively dictate the reactivity of the aromatic ring and the carbonyl group, affecting both the speed of reactions and the preferential formation of specific products (regioselectivity).

The interplay between the electron-withdrawing nature of the iodine atom and the electron-donating character of the methoxy (B1213986) group creates a unique electronic environment on the benzene (B151609) ring. The iodine atom, primarily through its inductive (σ-withdrawing) effect, decreases the electron density of the ring, making it more susceptible to certain types of reactions. Conversely, the methoxy group exerts a strong electron-donating effect through resonance (π-donating), which tends to activate the ring, particularly at the positions ortho and para to it.

Furthermore, the significant size of the iodine atom positioned ortho to the aldehyde group introduces considerable steric hindrance. This bulkiness can impede the approach of reagents to both the adjacent aldehyde functional group and the C-2 position of the ring, thereby influencing reaction rates and, in some cases, dictating the stereochemical outcome.

Electronic Effects on Reactivity

The electronic effects of the iodo and methoxy substituents are crucial in determining the reaction pathways. The iodine atom's strong σ-withdrawing nature generally enhances the reactivity of the aryl iodide bond in cross-coupling reactions. Aryl iodides are typically more reactive than the corresponding bromides or chlorides in catalytic cycles, such as those in Suzuki or Ullmann couplings, due to the lower bond dissociation energy of the C-I bond. nih.gov This facilitates the oxidative addition step to a metal catalyst (e.g., palladium or copper), which is often the rate-determining step.

In contrast, the para-methoxy group is a powerful electron-donating group. In reactions involving the aldehyde, such as nucleophilic additions or condensations, this group can decrease the electrophilicity of the carbonyl carbon. For instance, studies on aldol condensations have shown that benzaldehydes with electron-donating substituents, like a methoxy group, react significantly slower than those with electron-withdrawing groups. One study found the aldol reaction of 4-methoxybenzaldehyde to be 54-fold slower than that of 4-cyanobenzaldehyde. researchgate.net This deactivating effect on the aldehyde must be considered when planning derivatizations at the carbonyl group.

The table below summarizes the electronic influence of substituents on the reactivity of benzaldehyde derivatives in various reaction types.

| Reaction Type | Substituent at Para-Position | Electronic Effect | Influence on Reaction Rate | Reference |

| Aldol Condensation | -OCH₃ | Electron-Donating | Decreases rate | researchgate.net |

| Aldol Condensation | -CN | Electron-Withdrawing | Increases rate | researchgate.net |

| Kabachnik-Fields Reaction | -OCH₃ | Electron-Donating | Slower reaction, requires heating | acs.org |

| Reduction (Hydrogenation) | -OCH₃ | Electron-Donating | High conversion (90-99%) and selectivity | thieme-connect.de |

Steric Hindrance Effects on Selectivity and Yields

The steric bulk of the ortho-iodo substituent is a dominant factor in many reactions of this compound. This steric hindrance can significantly lower reaction yields by physically obstructing the reactive centers. For example, in reactions involving the addition of organometallic reagents to the aldehyde, the presence of the large ortho-substituent can make the approach of the nucleophile difficult.

A study involving the synthesis of bis(het)arylcarbinols via the reaction of ortho-iodobenzaldehydes with lithiated benzo[b]thiophene highlighted this issue. While many substituted benzaldehydes gave good to very good yields, a substrate with two ortho substituents showed a dramatic decrease in yield. rsc.org Specifically, the reaction involving this compound was reported to produce the desired alcohol product in a 74% yield, a respectable but likely attenuated result due to the steric environment. rsc.org In more sterically demanding situations, the yield can be much lower; for instance, reactions with an ortho,ortho'-disubstituted aldehyde resulted in yields as low as 20-38%. rsc.org

This steric effect also influences the selectivity of cross-coupling reactions. While the C-I bond is electronically activated, the steric hindrance from the ortho-aldehyde group (and the methoxy group to a lesser extent) can reduce the efficiency of catalytic couplings like Suzuki or Ullmann reactions. Catalyst systems with less bulky ligands may be required to achieve optimal results.

The following table provides examples of how substituent position and steric bulk affect reaction outcomes for iodo-substituted aromatic aldehydes.

| Substrate | Reaction Type | Key Substituent Feature | Observed Effect | Yield | Reference |

| This compound | Addition of lithiated benzo[b]thiophene | Steric hindrance from ortho-iodo group | Moderate yield of alcohol product | 74% | rsc.org |

| Ortho,ortho'-disubstituted aldehyde | Addition of lithiated benzo[b]thiophene | Severe steric hindrance | Low yield of alcohol product | 20-38% | rsc.org |

| 2-Methoxybenzaldehyde (B41997) | Iodination with NIS/FeCl₃ | Less sterically hindered than product | Forms single regioisomer (5-iodo) | 88% | acs.org |

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Utility as a Precursor for Diverse Organic Molecules

The chemical structure of 2-Iodo-4-methoxybenzaldehyde makes it an ideal starting material for a variety of more complex molecules. The presence of both an aldehyde and an iodo-substituent on the aromatic ring provides two distinct reactive sites that can be targeted in sequential or one-pot reactions. The aldehyde functionality can undergo nucleophilic addition, condensation, and oxidation reactions, while the iodo group is highly susceptible to substitution and metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity allows for the construction of a wide array of molecular frameworks. For instance, it can be used in intramolecular, stereoselective cyclic annulation reactions, highlighting its role in building complex ring systems. biosynth.com

Strategic Intermediate in the Synthesis of Biologically Relevant Scaffolds

The compound is a strategic intermediate for creating molecular scaffolds that form the core of biologically active molecules. biosynth.com These scaffolds are foundational structures upon which further chemical modifications can be made to develop new therapeutic or agrochemical agents.

This compound and its isomers are employed in the synthesis of compounds for pharmaceutical and agrochemical research. biosynth.com For example, the related isomer, 4-hydroxy-3-iodo-5-methoxybenzaldehyde (5-iodovanillin), has been utilized as a starting material in the synthesis of benzofuran (B130515) derivatives. acs.org These benzofuran structures are of significant interest in medicinal chemistry. The synthesis involves a palladium-catalyzed reaction between the iodophenol and various alkynes, demonstrating how the iodo- and aldehyde- (or hydroxy-) functionalities can be exploited to build complex heterocyclic systems. acs.org Similarly, chalcones synthesized from substituted benzaldehydes are known to possess a range of biological activities, including antibacterial and antifungal properties, making them relevant to both pharmaceutical and agrochemical development. researchgate.net

| Scaffold | Precursor Type | Synthetic Reaction Example | Potential Application Area |

|---|---|---|---|

| Benzofurans | Iodinated Hydroxybenzaldehydes | Palladium-catalyzed Sonogashira coupling | Pharmaceuticals acs.org |

| Chalcones | Methoxybenzaldehydes | Claisen-Schmidt Condensation | Pharmaceuticals, Agrochemicals researchgate.netufms.br |

| Flavones | Chalcones (derived from Benzaldehydes) | Oxidative Cyclization of Chalcones | Pharmaceuticals researchgate.net |

Urolithins are a class of metabolites produced by gut microflora from ellagitannins found in fruits like pomegranates. google.com Structurally, they are based on a dibenzopyran-6-one core with various hydroxyl substitutions. google.com While direct synthesis of urolithins from this compound is not prominently documented, related structures are key precursors. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been identified as a useful intermediate in the synthesis of Urolithin M7. researchgate.net Synthetic strategies toward the urolithin core often involve the coupling of two aromatic fragments, one of which can be derived from a substituted benzaldehyde (B42025). google.com The functional groups on the benzaldehyde precursor determine the substitution pattern on the final urolithin molecule.

Role in the Total Synthesis of Natural Products

The total synthesis of complex natural products often relies on readily available and versatile building blocks. This compound and its structural analogs fit this role, providing a scaffold that can be elaborated into intricate molecular architectures.

(-)-Galanthamine is a vital alkaloid used in the treatment of Alzheimer's disease. mdpi.comnih.gov Its total synthesis is a significant area of research. While this compound itself is not a direct precursor, structurally similar compounds are crucial in its synthesis. For example, synthetic routes to galanthamine (B1674398) and its analogs have been developed using precursors like 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) and 2-bromo-5-isopropoxy-4-methoxybenzaldehyde. mdpi.comgoogle.com In these syntheses, the benzaldehyde derivative is coupled with another molecular fragment, often derived from tyramine, to construct the core structure of the target molecule. drugfuture.com The subsequent key step is an oxidative cyclization that forms the characteristic tetracyclic ring system of galanthamine. researchgate.net The use of these substituted benzaldehydes highlights the importance of this class of compounds in accessing complex alkaloid structures.

This compound is a valuable building block for constructing a variety of polycyclic systems, including coumestans and chalcones.

Coumestans: Coumestans are a subclass of isoflavonoids with a four-ring heterocyclic structure. rsc.org Their synthesis can be achieved through several pathways, including those starting from benzofuran precursors. rsc.org Substituted iodophenols, which can be derived from the corresponding benzaldehydes, are key starting materials for synthesizing the benzofuran core via palladium-catalyzed coupling reactions with alkynes. acs.org This strategy allows for the modular construction of the coumestan (B1194414) skeleton.

Chalcones: Chalcones are open-chain flavonoids that serve as biosynthetic precursors to a vast array of other flavonoids. ufms.br They are typically synthesized via the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde with an acetophenone (B1666503) in the presence of an acid or base catalyst. ufms.br Various methoxy-substituted benzaldehydes, including 4-methoxybenzaldehyde (B44291), are commonly used in these reactions to produce chalcones with specific substitution patterns. ufms.brresearchgate.net These chalcones can then be subjected to oxidative cyclization to form other important classes of flavonoids, such as flavones. researchgate.net

| Target Molecule/Scaffold | Precursor Used (or related analog) | Key Reaction Type | Reference |

|---|---|---|---|

| Galanthamine Analogs | 2-bromo-5-isopropoxy-4-methoxybenzaldehyde | Nucleophilic addition followed by oxidative cyclization | mdpi.com |

| Chalcones | 4-methoxybenzaldehyde | Claisen-Schmidt Condensation | ufms.brresearchgate.net |

| Benzofurans (Coumestan precursors) | 4-hydroxy-3-iodo-5-methoxybenzaldehyde | Sonogashira Coupling | acs.org |

| Urolithin M7 | 2-hydroxy-4-methoxybenzaldehyde | Intermediate in multi-step synthesis | researchgate.net |

Development of Novel Functional Materials and Polymers

The strategic positioning of the iodo-substituent on this compound and its derivatives renders it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex organic molecules and polymers with tailored electronic and optical properties.

Detailed research findings indicate that iodinated benzaldehydes are pivotal in synthesizing a variety of functional materials. The reactivity of the carbon-iodine bond facilitates the formation of new carbon-carbon bonds under relatively mild conditions. wikipedia.org This is particularly exploited in Sonogashira and Suzuki-Miyaura coupling reactions to create extended π-conjugated systems, benzofuran derivatives, and other complex biheterocycles. clockss.orgd-nb.infonobelprize.org

Sonogashira Coupling for π-Conjugated Systems:

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful method for constructing carbon-carbon triple bonds. wikipedia.orgresearchgate.net This reaction is instrumental in synthesizing π-conjugated aromatic compounds, which are the cornerstone of organic light-emitting diodes (OLEDs), polymer LEDs, and other molecular electronics. washington.edu The use of substrates like 3-iodo-4-methoxybenzaldehyde (B1300997) in one-pot Sonogashira reactions has been shown to produce dimeric ethyne-linked compounds, which are larger conjugated systems. clockss.org The efficiency of these reactions often depends on carefully controlled conditions to minimize undesired side reactions like the homocoupling of terminal acetylenes. clockss.orgwashington.edu

Tandem Reactions for Heterocyclic Functional Materials:

This compound and its analogs, such as 3-hydroxy-2-iodo-4-methoxybenzaldehyde (B160923), serve as key starting materials in tandem reactions that combine multiple bond-forming steps in a single operation. d-nb.infod-nb.info A notable application is the synthesis of 4-formyl-2-arylbenzofurans through a tandem Sonogashira coupling-cyclization process. d-nb.inforesearchgate.net The benzofuran scaffold is a crucial structural motif found in a wide array of compounds with significant pharmacological activities and applications as fluorescent sensors in organic chemistry. d-nb.info Microwave-assisted protocols have been developed to enhance the efficiency of these syntheses, allowing for the rapid preparation of highly substituted benzofuran derivatives. d-nb.inforesearchgate.net

Suzuki Coupling for Complex Biaryl Structures:

The Suzuki-Miyaura coupling reaction is another vital tool that utilizes organoboron compounds and an organic halide, such as this compound, to form C-C single bonds. nobelprize.orgrsc.org This reaction is widely used to synthesize biaryl and polyaryl compounds, which are important components of liquid crystals, functional polymers, and advanced materials. nobelprize.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and use of environmentally benign boron compounds. nobelprize.org Research on related iodinated phenols has demonstrated that these couplings can be performed efficiently in green solvents like water, using a recyclable palladium catalyst. tandfonline.com

The table below summarizes the application of this compound and its close analogs in the development of functional materials.

| Precursor Compound | Reaction Type | Resulting Structure/Material | Potential Application | Citations |

| 3-Iodo-4-methoxybenzaldehyde | One-pot Sonogashira Coupling | 1,2-Bis-(2-methoxy-5-formylphenyl)ethyne | π-Conjugated systems for molecular electronics | clockss.org |

| 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | Tandem Sonogashira Coupling-Cyclization | 4-Formyl-2-arylbenzofurans | Fluorescent sensors, Biologically active scaffolds | d-nb.infod-nb.inforesearchgate.net |

| Iodinated Benzaldehydes | Suzuki-Miyaura Coupling | Biaryl Compounds | Liquid crystals, Functional polymers | nobelprize.orgtandfonline.com |

| Aryl Iodides (general) | Sonogashira Coupling | Arylethynyl Compounds | Organic Light-Emitting Diodes (OLEDs) | researchgate.netwashington.edu |

Theoretical and Computational Investigations of 2 Iodo 4 Methoxybenzaldehyde Derivatives

Comparative Computational Studies with Analogous Halogenated Benzaldehydes

Computational investigations on halogenated benzaldehydes are typically performed using DFT with hybrid functionals such as B3LYP, often paired with basis sets like 6-311+G(d,p) to ensure accurate results. researchgate.netnih.gov These studies yield optimized molecular geometries, electronic properties, and insights into molecular stability and reactivity.

Structural Parameters

A primary point of comparison is the molecular geometry, specifically the bond lengths and angles around the halogen substituent. As one moves down the halogen group from fluorine to iodine, the atomic radius increases significantly. This directly translates to a predictable trend in the carbon-halogen (C-X) bond length in the 2-halo-4-methoxybenzaldehyde series. The C-I bond in 2-iodo-4-methoxybenzaldehyde is substantially longer and weaker than the C-F bond in its fluoro-analog. This variation in bond length can induce subtle changes in the geometry of the benzene (B151609) ring and the orientation of the adjacent aldehyde and methoxy (B1213986) groups. researchgate.net

Table 1: Expected Trends in Key Structural Parameters of 2-Halo-4-methoxybenzaldehydes

| Parameter | 2-Fluoro- | 2-Chloro- | 2-Bromo- | 2-Iodo- |

|---|---|---|---|---|

| C-X Bond Length (Å) | Shortest | Intermediate | Longer | Longest |

| Van der Waals Radius of X (Å) | ~1.47 | ~1.75 | ~1.85 | ~1.98 |

| Steric Hindrance at Position 2 | Lowest | Moderate | High | Highest |

This table illustrates general trends based on fundamental atomic properties and computational studies of analogous molecules.

Electronic Properties and Reactivity Descriptors

The electronic nature of the halogen atom—its electronegativity and polarizability—plays a crucial role in determining the electronic landscape of the molecule. Fluorine is the most electronegative element, leading to a highly polarized C-F bond and a strong inductive electron-withdrawing effect. In contrast, iodine is the least electronegative but most polarizable among the halogens. These differences directly impact the molecule's dipole moment, the distribution of electron density, and its chemical reactivity.

Quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for this analysis. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govirjweb.com In this series, the high electronegativity of fluorine is expected to lower the energy of both frontier orbitals, whereas the diffuse orbitals of iodine may raise the HOMO energy, potentially leading to a smaller HOMO-LUMO gap for the iodo-derivative.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by quantifying hyperconjugative interactions and charge delocalization, revealing the stability of the molecule. nih.govacs.org For ortho-substituted benzaldehydes, proximity effects of an electrostatic nature are known to influence the local electronic environment. acs.org

Table 2: Predicted Comparative Electronic Properties of 2-Halo-4-methoxybenzaldehydes

| Property | 2-Fluoro- | 2-Chloro- | 2-Bromo- | 2-Iodo- |

|---|---|---|---|---|

| Electronegativity of X (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Molecular Dipole Moment (Debye) | Highest | High | Intermediate | Lowest |

| HOMO-LUMO Energy Gap (eV) | Largest | Large | Intermediate | Smallest |

| Global Chemical Hardness | Highest | High | Intermediate | Lowest |

| Global Electrophilicity Index | Lowest | Intermediate | High | Highest |

This table outlines predicted trends based on established principles of physical organic chemistry and computational findings for related halogenated systems. researchgate.netnih.govirjweb.com

Advanced Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Iodo-4-methoxybenzaldehyde, offering detailed insights into its proton and carbon environments.

Proton (¹H) NMR for Identifying Proton Environments and Purity.nih.gov

¹H NMR spectroscopy allows for the identification and quantification of protons within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a complete picture of the proton arrangement. In a typical ¹H NMR spectrum, the aldehydic proton appears as a singlet at approximately 9.86 ppm. The aromatic protons exhibit distinct signals corresponding to their positions on the benzene (B151609) ring, while the methoxy (B1213986) group protons resonate as a singlet around 3.91 ppm. rsc.org The purity of the sample can also be assessed by the absence of extraneous peaks. nih.gov

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.86 | s | 1H | Aldehyde (-CHO) |

| 7.41 | s | 1H | Aromatic H |

| 7.30 | s | 1H | Aromatic H |

| 3.91 | s | 3H | Methoxy (-OCH₃) |

Note: Spectral data can vary slightly depending on the solvent and spectrometer frequency used. rsc.org

Carbon-13 (¹³C) NMR for Elucidating the Carbon Skeleton.nih.gov

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete assignment of the carbon skeleton. The carbonyl carbon of the aldehyde group is typically observed downfield, around 194 ppm. The aromatic carbons show a series of signals in the 90-160 ppm range, with the carbon attached to the iodine atom appearing at a characteristic chemical shift. The methoxy carbon signal is found further upfield. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 194.0 | Aldehyde C=O |

| ~160-150 | Aromatic C-O |

| ~140-110 | Aromatic C-H, C-C |

| ~90 | Aromatic C-I |

| 55.9 | Methoxy (-OCH₃) |

Note: Assignments are approximate and based on typical chemical shift ranges. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the molecule. For this compound, COSY would confirm the coupling between the aromatic protons. github.io

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.com This is crucial for definitively assigning the signals of each proton to its corresponding carbon atom in the aromatic ring and the methoxy group. iranchembook.ir

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. youtube.com This technique is instrumental in piecing together the entire molecular structure by showing long-range connectivities, for instance, from the aldehydic proton to the adjacent aromatic carbon and from the methoxy protons to the carbon they are attached to. iranchembook.ir

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The calculated mass for the protonated molecule [M+H]⁺ of C₈H₈IO₂ is 262.9564, and a typical experimental value found via HRMS would be very close to this, such as 262.9573. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. und.edu This method is particularly useful for analyzing mixtures and identifying the individual components. fmach.it In the context of this compound synthesis, GC-MS can be used to monitor the progress of the reaction, identify any byproducts, and assess the purity of the final product. rsc.org The retention time of the compound in the gas chromatograph provides an initial identification, which is then confirmed by its mass spectrum. irjmets.com The fragmentation pattern observed in the mass spectrum can also provide structural confirmation. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in the modern chemistry laboratory for separating components of a mixture. This allows for both the qualitative monitoring of a reaction's progress and the quantitative assessment of a product's purity.

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique to monitor the progress of a chemical reaction. aga-analytical.com.pl By spotting a small amount of the reaction mixture onto a TLC plate, researchers can observe the consumption of starting materials and the formation of the product, this compound.

In a typical setup, a silica (B1680970) gel plate is used as the stationary phase, and a solvent system, such as a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) or petroleum ether and diethyl ether, acts as the mobile phase. nih.govrsc.orgrsc.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Due to the presence of the polar aldehyde and methoxy groups, as well as the less polar iodinated benzene ring, this compound will have a characteristic retention factor (Rf) value that distinguishes it from the starting materials and any byproducts.

Visualization of the spots on the TLC plate can be achieved under UV light, often at 254 nm, where the aromatic ring and aldehyde group absorb light. rsc.org Additionally, staining with reagents like acidic anisaldehyde or potassium permanganate (B83412) can be used for visualization. rsc.orgrsc.org For instance, in the synthesis of this compound, TLC can confirm the consumption of the starting material, (2-iodo-4-methoxyphenyl)methanol (B3039873), and the appearance of the desired aldehyde product. nih.govrsc.org

Table 1: TLC Parameters for Monitoring Reactions Involving Substituted Benzaldehydes

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 F254 coated on aluminum sheets | nih.govrsc.org |

| Mobile Phase | Ethyl acetate/cyclohexane (e.g., 20% EtOAc) | nih.govrsc.org |

| Petroleum ether/diethyl ether (e.g., 50:50 v/v) | rsc.org | |

| Visualization | UV light (254 nm) | rsc.org |

| Acidic anisaldehyde stain | rsc.org | |

| Potassium permanganate stain | rsc.org |

For a more precise and quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC provides high-resolution separation and allows for accurate determination of the compound's purity.

A common HPLC setup for analyzing substituted benzaldehydes involves a reversed-phase column, such as a C18 column. nih.govsigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, sometimes with a modifier like formic acid to improve peak shape. nih.govcolab.ws Detection is often performed using a UV detector set at a wavelength where the analyte has strong absorbance, such as 218 nm or 254 nm. nih.gov

Research has demonstrated the use of HPLC for the quantitative analysis of similar benzaldehyde (B42025) derivatives. For instance, a method for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde (B30951) and a related acid was developed using a C18 column with a gradient elution. colab.ws Such methods can be adapted for this compound to validate its purity, often achieving greater than 95%. The retention time of the compound under specific HPLC conditions is a key identifier.

Table 2: Typical HPLC Conditions for the Analysis of Benzaldehyde Derivatives

| Parameter | Description | Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govsigmaaldrich.com |

| Mobile Phase | Acetonitrile/water or Methanol/water mixture | nih.govbridgewater.edu |

| Detection | UV at 218 nm or 254 nm | nih.gov |

| Flow Rate | Typically 1 mL/min | nih.gov |

| Column Temperature | e.g., 35°C | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques are fundamental for elucidating the structural features of a molecule. Infrared and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

A strong absorption band is typically observed in the region of 1680-1703 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. chegg.com The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group gives rise to a strong band, often around 1250 cm⁻¹. chegg.com Furthermore, C-H stretching vibrations of the aromatic ring and the methyl group of the methoxy substituent are observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-I stretch is expected to appear at lower wavenumbers, typically around 500 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Aldehyde (C=O) | Stretch | 1680-1703 | chegg.com |

| Aromatic (C=C) | Stretch | 1400-1600 | researchgate.net |

| Methoxy (C-O) | Stretch | ~1250 | chegg.com |

| Aromatic (C-H) | Stretch | 3000-3100 | chegg.com |

| Methoxy (C-H) | Stretch | 2800-3000 | researchgate.net |

| Iodo (C-I) | Stretch | ~500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum is influenced by the chromophores present, namely the benzene ring, the aldehyde group, and the methoxy group. The iodine substituent also affects the electronic transitions.

For similar methoxybenzaldehyde derivatives, UV absorption maxima are typically observed in the range of 220-360 nm. rsc.orgresearchgate.net These absorptions correspond to π → π* and n → π* electronic transitions. The exact positions and intensities of the absorption maxima are sensitive to the substitution pattern on the benzene ring. For instance, a study on 4-hydroxy-3-iodo-5-methoxybenzaldehyde reported UV λmax values at 229, 269, and 354 nm in acetonitrile. rsc.org It is expected that this compound would exhibit a similar UV absorption profile, which is useful for its detection in techniques like HPLC.

Green Chemistry and Sustainable Approaches in the Synthesis and Application of 2 Iodo 4 Methoxybenzaldehyde

Utilization of Sustainable C1 Feedstocks (e.g., CO2, Formic Acid) in Formylation Reactions

The formyl group (-CHO) is the defining feature of 2-Iodo-4-methoxybenzaldehyde. Traditionally, formylation reactions have relied on toxic and hazardous reagents. Green chemistry seeks to replace these with sustainable C1 feedstocks, which are single-carbon sources that are abundant, renewable, and environmentally benign. Carbon dioxide (CO2) and formic acid are leading candidates in this effort.

Detailed Research Findings:

Researchers have developed methods for N-formylation and O-formylation using CO2 as a sustainable C1 source, often in conjunction with a reducing agent. rsc.orgacs.org For instance, CO2 can react with amines in the presence of a reductant like sodium borohydride (B1222165) (NaBH4) to yield formamides. rsc.org A proposed mechanism involves the initial reaction of CO2 with NaBH4 to create an active formylating intermediate. rsc.org This approach is considered a green alternative as it utilizes waste CO2 to create value-added chemicals. rsc.org

Similarly, formic acid, which can be produced from CO2, is being explored as a formylating agent. Catalyst-free N-formylation of amines has been successfully demonstrated using formic acid, offering a mild and environmentally friendly procedure. researchgate.net Methanol (B129727) is another versatile C1 feedstock that can be sourced renewably and used in formylation reactions, often proceeding with high atom economy as water is the only by-product. d-nb.infochemrxiv.org While direct application to the formylation of an iodo-anisole precursor to yield this compound is a subject for further research, these established methods for creating C-N and C-O bonds with C1 feedstocks provide a foundational framework for developing greener routes to aromatic aldehydes.

Table 1: Sustainable C1 Feedstocks for Formylation Reactions

| C1 Feedstock | Role in Formylation | Advantages | Related Research Findings |

|---|---|---|---|

| Carbon Dioxide (CO2) | Renewable C1 building block | Abundant, non-toxic, utilization of waste gas | Used for N-formylation of amines with a reductant (e.g., NaBH4) rsc.org and O-formylation of alcohols. acs.org |

| Formic Acid | Formylating agent | Can be derived from CO2, acts as both reagent and catalyst | Enables catalyst-free N-formylation of amines under mild conditions. researchgate.net |

Implementation of Continuous Flow Reactor Technology for Enhanced Efficiency and Scalability

Continuous flow chemistry represents a significant technological shift from traditional batch processing, offering numerous advantages that align with green chemistry principles. jetir.orgroyalsocietypublishing.org This technology is particularly relevant for the industrial-scale synthesis of compounds like this compound.

Detailed Research Findings:

For the industrial production of related compounds, continuous flow reactors are utilized to ensure efficient mixing and superior heat transfer. These factors are critical for maintaining consistent product quality and high yields, especially in exothermic reactions. The enhanced safety profile of flow reactors is a major benefit; the small internal volume means that only a small quantity of material is reacting at any given moment, significantly reducing the risks associated with hazardous reagents or unstable intermediates. jetir.org Furthermore, flow systems are readily scalable by either extending the operation time or by "scaling-out" (running multiple reactors in parallel), which is often more efficient than scaling up a large batch reactor.

Table 2: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Reactor | Continuous Flow Reactor | Green Chemistry Advantage (Flow) |

|---|---|---|---|

| Scale | Large, single vessel | Small, continuous stream | Improved safety due to smaller reaction volumes. jetir.org |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient due to high surface-area-to-volume ratio | Better temperature control, reducing by-products and enhancing safety. |

| Mixing | Can be inconsistent | Efficient and rapid | Higher consistency and yield. |

| Scalability | Requires redesign of vessel and process | Achieved by extending run time or parallelization | Faster and more efficient process development and scale-up. |

| Automation | More complex to fully automate | Easily automated | Improved process control and reproducibility. |

Development of Eco-Friendly Catalytic Systems and Reaction Conditions

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, while minimizing waste. royalsocietypublishing.org For the synthesis of this compound, this involves developing greener methods for both the iodination of the aromatic ring and the introduction of the aldehyde group.

Detailed Research Findings:

The iodination of aromatic compounds often uses molecular iodine with an oxidizing agent. Eco-friendly procedures have been developed that replace harsh oxidants with alternatives like a solid urea-hydrogen peroxide adduct (UHP) or sodium percarbonate. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These reagents are stable, inexpensive, and safer to handle, producing water as a benign by-product. organic-chemistry.orgmdpi.com Such methods have been successfully applied to a wide range of activated and deactivated aromatic compounds. organic-chemistry.orgorganic-chemistry.org

In subsequent reactions involving this compound, heterogeneous catalysts are preferred because they can be easily separated from the reaction mixture and recycled, reducing waste and product contamination. nih.gov For example, Pd/CuFe2O4 nanowires have been developed as a highly active and reusable catalyst for Sonogashira coupling reactions involving this compound derivatives. nih.govsemanticscholar.org The development of catalyst systems that are free of precious metals or even entirely metal-free is another key research direction. rsc.orgresearchgate.net

Table 3: Eco-Friendly Catalytic Systems and Reagents

| Reaction Step | Conventional Reagent/Catalyst | Eco-Friendly Alternative | Advantages |

|---|---|---|---|

| Iodination | Strong acids/oxidants (e.g., Nitric acid) | I2 with Urea-Hydrogen Peroxide (UHP) or Sodium Percarbonate organic-chemistry.orgresearchgate.net | Safer, stable, and environmentally benign oxidant. organic-chemistry.org |

| Formylation | Toxic formylating agents (e.g., CO/HCl) | Formic acid or CO2 with a catalyst/reductant rsc.orgresearchgate.net | Use of renewable C1 feedstock, milder conditions. rsc.org |

| Cross-Coupling | Homogeneous Palladium catalysts | Heterogeneous Pd/CuFe2O4 nanowires nih.gov | Catalyst is easily separated and recyclable, less product contamination. nih.gov |

| Oxidation | Chromium-based oxidants (e.g., PDC) nih.govrsc.org | MnO2, milder catalytic systems | Avoidance of toxic heavy metals. soton.ac.uk |

Strategies for Solvent Reduction and Replacement with Greener Alternatives

Solvents account for a significant portion of the waste generated in chemical processes, often posing toxicity and environmental hazards. royalsocietypublishing.org A key goal of green chemistry is to reduce solvent use or replace conventional organic solvents with greener alternatives.

Detailed Research Findings:

The ideal scenario from a green chemistry perspective is to conduct reactions without any solvent. jetir.org Where a solvent is necessary, the focus shifts to using environmentally benign options. Water is highly desirable due to its non-toxicity, non-flammability, and low cost, although its use can be limited by the poor solubility of many organic compounds. mdpi.com

Other classes of green solvents include:

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They have negligible vapor pressure, which reduces air pollution, and can often be recycled. royalsocietypublishing.orgmdpi.com

Supercritical Fluids: Supercritical CO2 is a non-toxic, non-flammable, and inexpensive solvent alternative that allows for easy product separation by simply reducing the pressure. royalsocietypublishing.orgresearchgate.net

Bio-based Solvents: Solvents derived from renewable biological sources, such as ethanol (B145695), glycerol, or ethyl lactate, offer a more sustainable alternative to petrochemical-based solvents. researchgate.netsigmaaldrich.com They are often biodegradable and have low toxicity. sigmaaldrich.com

Table 4: Comparison of Conventional and Greener Solvents

| Solvent Type | Examples | Disadvantages of Conventional / Advantages of Green |

|---|---|---|

| Conventional Halogenated | Dichloromethane (DCM), Chloroform | Often toxic, suspected carcinogens, environmentally persistent. |

| Conventional Polar Aprotic | DMF, DMSO | High boiling points make removal difficult, potential toxicity. |

| Green - Water | H2O | Non-toxic, non-flammable, cheap, environmentally safe. mdpi.com |

| Green - Ionic Liquids | e.g., [BMIM][BF4] | Non-volatile, thermally stable, tunable properties, recyclable. mdpi.com |

| Green - Supercritical Fluids | scCO2 | Non-toxic, allows for easy product separation, inexpensive. researchgate.net |

| Green - Bio-based | Ethanol, Glycerol, Ethyl Lactate | Renewable feedstock, often biodegradable, low toxicity. researchgate.netsigmaaldrich.com |

Future Research Directions and Emerging Trends for 2 Iodo 4 Methoxybenzaldehyde

Discovery of Novel and More Efficient Synthetic Pathways

The development of new and improved methods for synthesizing 2-Iodo-4-methoxybenzaldehyde is fundamental to its broader application. Current research points towards several promising avenues for creating more efficient, selective, and sustainable synthetic routes.

Future efforts will likely focus on moving beyond traditional multi-step procedures towards more streamlined approaches. One established method involves the oxidation of (2-iodo-4-methoxyphenyl)methanol (B3039873) using reagents like pyridinium (B92312) dichromate (PDC). rsc.orgnih.gov However, newer, greener oxidizing systems are an active area of investigation. For instance, catalytic systems using Oxone in conjunction with an iodide source, such as potassium 2-iodo-5-methylbenzenesulfonate, have shown promise for the efficient oxidation of alcohols to aldehydes and could be adapted for this specific molecule. orgsyn.org

Another area of exploration is the refinement of iodination techniques. The synthesis of related compounds has been achieved by direct iodination of methoxybenzaldehydes using reagents like iodine with silver nitrate (B79036), highlighting the potential for developing novel regioselective iodination protocols. acs.org The challenge often lies in controlling the position of iodination on the aromatic ring, an area where strategies like directed ortho-metallation (DoM) could offer significant advantages by enabling precise, regiocontrolled functionalization. nih.gov Furthermore, converting other functional groups, such as in the reduction of N,N-dimethyl-2-iodo-4-methoxybenzamide, represents an alternative synthetic strategy that could be optimized for higher efficiency. mobt3ath.com

| Synthetic Approach | Key Reagents/Concepts | Potential Advantage | Relevant Research Context |

| Alcohol Oxidation | Pyridinium dichromate (PDC); Oxone/Iodide catalyst | Established method; Greener alternatives | Synthesis of this compound; Oxidation of benzyl (B1604629) alcohols rsc.orgnih.govorgsyn.org |

| Direct Iodination | Iodine/Silver Nitrate; Directed ortho-metallation (DoM) | Atom economy; High regioselectivity | Synthesis of iodo-anisaldehydes; Ortho-functionalization of ethers acs.orgnih.gov |

| Functional Group Interconversion | Reduction of Benzamides | Alternative synthetic route | Synthesis from amide precursors mobt3ath.com |

Exploration of Undiscovered Catalytic Transformations

The dual functionality of this compound—an aryl iodide ripe for cross-coupling and an aldehyde group for nucleophilic addition or condensation—makes it a prime candidate for novel catalytic transformations. Future research is poised to exploit this reactivity in increasingly complex and elegant ways.

Palladium-catalyzed reactions are a major focus. The compound has already been used in sophisticated domino reactions, such as a Heck-type carbopalladation followed by an intramolecular acylation to construct complex polycyclic scaffolds like tetrahydrofluorenones. rsc.org The exploration of other palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, will continue to be a fruitful area. The use of advanced catalytic systems, such as recyclable Pd/CuFe2O4 nanowires, demonstrates a trend towards more sustainable and highly active catalysts for these transformations. rsc.org

Beyond palladium, nickel-catalyzed cross-couplings are emerging as a powerful and cost-effective alternative for activating the carbon-iodine bond. nih.gov Research into the scope of coupling partners, including organozinc reagents, will likely expand. nih.gov Additionally, the application of other transition metals is a promising frontier. For example, zirconium and hafnium-based polyhedral oligosilsesquioxane (POSS) complexes have been used for the reductive etherification of 4-methoxybenzaldehyde (B44291), a transformation that could be explored with its iodinated counterpart to generate novel ether derivatives. osti.gov The Ullmann coupling, a classic copper-catalyzed reaction of aryl iodides, also remains a relevant tool for forming carbon-heteroatom and carbon-carbon bonds. acs.org

| Catalytic Transformation | Catalyst System | Product Type/Application | Reference |

| Domino Heck-Acylation | Palladium (Pd) | Tetrahydrofluorenone scaffolds | rsc.org |

| Suzuki/Sonogashira Coupling | Pd/CuFe2O4 Nanowires | Biaryls, Aryl-alkynes, Benzofurans | rsc.org |

| Cross-Coupling | Nickel (Ni) complexes | Biaryls, functionalized aromatics | nih.gov |

| Reductive Etherification | Zirconium/Hafnium POSS | Novel ether compounds | osti.gov |

| Ullmann Coupling | Copper (Cu) | Diaryl ethers, biaryls | acs.org |

Integration into Advanced Materials Science and Nanotechnology Applications

The unique electronic and structural features of molecules derived from this compound position it as a valuable precursor for advanced materials. Future research will increasingly bridge its organic chemistry with materials science and nanotechnology.

A significant trend is the use of nanostructured catalysts for reactions involving this compound. The successful application of recyclable Pd/CuFe2O4 nanowires not only represents a catalytic advancement but also a direct link to nanotechnology, where the high surface area and unique properties of nanomaterials are harnessed for enhanced chemical performance. rsc.org Similarly, the use of polyhedral oligosilsesquioxane (POSS) cages as platforms for catalytic zirconium and hafnium centers points towards the creation of hybrid organic-inorganic nanomaterials, where the POSS cage provides stability and solubility. osti.gov

The products synthesized from this compound are also of interest. Complex heterocyclic and polycyclic aromatic structures, such as the benzofurans and tetrahydrofluorenones previously mentioned, often exhibit interesting photophysical properties. rsc.orgrsc.org This opens up possibilities for their investigation as components in organic electronics, such as organic light-emitting diodes (OLEDs), or as fluorescent probes and sensors. The ability to systematically modify the core structure through the reactivity of the iodo and aldehyde groups allows for the fine-tuning of these material properties.

Deeper Elucidation of Structure-Reactivity Relationships through Advanced Computational Models

To guide the rational design of new reactions and materials, a deeper understanding of the relationship between the structure of this compound and its reactivity is essential. Advanced computational models are becoming indispensable tools for this purpose.

Quantum chemical calculations, such as Density Functional Theory (DFT), are already being used to elucidate complex reaction mechanisms. For example, computational studies were employed to support the proposed C-H activation step in a palladium-catalyzed domino reaction involving this compound. rsc.org Such studies can predict transition states, calculate activation barriers, and explain observed selectivities, providing insights that are difficult to obtain through experiments alone.

Future research will likely expand the use of these models to:

Predict Reactivity: Quantify the influence of the ortho-iodo and para-methoxy groups on the reactivity of the aldehyde. Steric hindrance from the substituents is known to affect reaction yields, a phenomenon that can be precisely modeled. nih.gov

Analyze Non-covalent Interactions: In systems derived from this aldehyde, such as metal complexes, computational methods can map and quantify non-covalent interactions like hydrogen bonding and π-π stacking, which are crucial for understanding their self-assembly and biological activity. bohrium.com

Simulate Spectroscopic Properties: Correlate computed electronic structures with experimental spectroscopic data (e.g., NMR, UV-Vis) to confirm the structures of complex products and intermediates. science.gov

Guide Catalyst Design: Model the interaction of the substrate with different catalyst systems to predict which catalysts will be most effective for a desired transformation.

Development of Automated and High-Throughput Synthesis Methodologies

To accelerate the discovery of new derivatives and applications, the development of automated and high-throughput (HT) synthesis methods is a critical emerging trend. These technologies allow for the rapid generation and screening of libraries of compounds derived from this compound.

One revolutionary approach is the use of mass spectrometry-based HT synthesis. Systems using Desorption Electrospray Ionization (DESI) can perform and analyze reactions on a picomole scale in milliseconds, enabling thousands of unique reactions to be screened in a short period. researchgate.net This technology could be applied to rapidly explore the reaction space of this compound with a vast array of coupling partners or reagents.

Continuous flow chemistry is another key area. The use of microreactors or coil reactors allows for precise control over reaction parameters (temperature, pressure, time), enhanced safety, and easier scalability compared to traditional batch processing. worktribe.com For reactions involving reactive organometallic intermediates, such as those used in coupling reactions with the iodo-group, flow chemistry offers significant advantages. worktribe.com These automated systems can be integrated with online purification and analysis to create a fully streamlined discovery and production workflow for novel compounds based on the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.